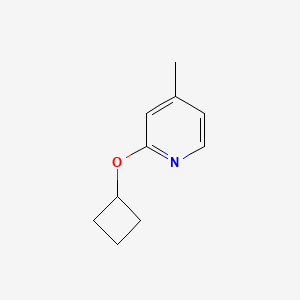

2-Cyclobutoxy-4-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclobutoxy-4-methylpyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is a pyridine derivative that has a unique structure, making it an interesting molecule to study.

科学的研究の応用

Radical Stabilization and Material Applications

Research by Li et al. (2013) on a series of [2]rotaxanes showcased the stabilization of BIPY(•+) radical cations, indicating the potential of similar pyridine derivatives in the construction of paramagnetic materials and conductive molecular electronic devices. The findings underscore the relevance of pyridine derivatives in advanced material science, particularly in enhancing the stability of radical cations for electronic applications (Li et al., 2013).

Antiproliferative Activity and DNA Interaction

A study by Li et al. (2019) on Zinc(II) Terpyridine Complexes demonstrated the impact of substituent effects on photoluminescence and antiproliferative activity, as well as the interaction with DNA. This research highlights the utility of pyridine derivatives in medicinal chemistry, particularly in the design of compounds with potential anticancer activity (Li et al., 2019).

Synthesis and Chemical Reactivity

Johnson et al. (2011) explored the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines, presenting a novel protein modifier that raises the possibility of broader applications for the 4-halopyridine motif. This work is crucial for understanding the chemical reactivity of pyridine derivatives and developing biological probes and therapeutics (Johnson et al., 2011).

Nickel-Catalyzed Cycloaddition

Stolley et al. (2011) reported the nickel-catalyzed [2+2+2] cycloaddition of diynes and cyanamides, producing bicyclic N,N-disubstituted 2-aminopyridines. This synthesis method underscores the versatility of pyridine derivatives in organic synthesis, offering a regioselective approach to constructing complex pyridine-containing molecules (Stolley et al., 2011).

Safety and Hazards

作用機序

Target of Action

It is known that this compound has diverse applications in scientific research, suggesting that it may interact with a variety of molecular targets.

Biochemical Pathways

, it’s plausible that this compound could influence a variety of pathways due to its structural features. For instance, it might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Given its potential role in scientific research, it’s plausible that this compound could have diverse effects on cellular function, potentially influencing cell signaling, metabolic processes, or other cellular functions.

特性

IUPAC Name |

2-cyclobutyloxy-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-5-6-11-10(7-8)12-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJSVSVRWNZVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[2-(Piperidylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2740665.png)

![7-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740666.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2740670.png)

![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2740671.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)

![2-Chloro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methylpropanamide](/img/structure/B2740673.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2740674.png)